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Compound of Interest

Compound Name: 3-Phenoxybenzaldehyde

Cat. No.: B142659 Get Quote

An In-depth Technical Guide to 3-Phenoxybenzaldehyde: Chemical Properties and Structure

Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure

elucidation, and key experimental protocols related to 3-Phenoxybenzaldehyde. This

compound is a critical intermediate in the synthesis of various synthetic pyrethroid insecticides,

making its thorough understanding essential for professionals in agrochemical and

pharmaceutical development.[1][2]

Chemical and Physical Properties
3-Phenoxybenzaldehyde is a clear, light yellow to amber liquid.[1] It is characterized by its

insolubility in water and solubility in various organic solvents, including alcohol, benzene, and

toluene.[1] Key quantitative properties are summarized in the table below for easy reference.
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Property Value Source

Molecular Formula C₁₃H₁₀O₂ [3][4][5]

Molecular Weight 198.22 g/mol [3][4][5]

Boiling Point 169-169.5 °C at 11 mmHg [1][3][4]

184 °C at 14 mmHg [6]

Melting Point 13 °C (55.4 °F) [7]

Density 1.147 g/mL at 25 °C [1][3][4]

Refractive Index (n20/D) 1.595 [1][3][4]

Flash Point 113 °C (235.4 °F) - closed cup [3][4]

CAS Number 39515-51-0 [1][3][4]

Structure Elucidation
The molecular structure of 3-Phenoxybenzaldehyde is confirmed through a combination of

modern spectroscopic techniques. These methods provide detailed information about the

compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 3-Phenoxybenzaldehyde exhibits distinct

signals corresponding to the different types of protons. The aldehydic proton (CHO) appears

as a singlet at a significantly downfield chemical shift, typically around 9.9 ppm.[8] The

aromatic protons on the two benzene rings resonate in the range of 7.0 to 7.6 ppm, showing

complex splitting patterns due to spin-spin coupling.[8]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different

carbon environments. The carbonyl carbon of the aldehyde group is highly deshielded and

appears at the lowest field, often around 193 ppm.[9] The aromatic carbons, including those
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bonded to the ether oxygen, resonate in the typical aromatic region of approximately 110-

160 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Phenoxybenzaldehyde shows characteristic absorption bands:

A strong, sharp peak around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the

aldehyde group.

Absorption bands in the 3000-3100 cm⁻¹ region due to C-H stretching of the aromatic rings.

A distinct C-H stretch for the aldehyde proton is typically observed around 2850 cm⁻¹ and

2750 cm⁻¹.

Strong bands around 1200-1250 cm⁻¹ are indicative of the C-O-C asymmetric stretching of

the ether linkage.

Peaks in the 1400-1600 cm⁻¹ range are due to C=C stretching vibrations within the aromatic

rings.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. For 3-Phenoxybenzaldehyde, the electron ionization (EI) mass spectrum

will show a prominent molecular ion peak (M⁺) at m/z = 198, corresponding to the molecular

weight of the compound.[8] Common fragment ions observed include those resulting from the

loss of the formyl group (-CHO) at m/z = 169 and the phenoxy group (-OC₆H₅) at m/z = 105.[8]
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Structure Elucidation Workflow for 3-Phenoxybenzaldehyde

3-Phenoxybenzaldehyde Sample

NMR Spectroscopy
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Spectroscopic Data
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Confirmed Structure
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Structure Elucidation.

Experimental Protocols
Synthesis via Ullmann Condensation
One common method for synthesizing 3-Phenoxybenzaldehyde involves the reaction of m-

hydroxybenzaldehyde with bromobenzene.[10]

Methodology:

Salification: In a reaction vessel, mix m-hydroxybenzaldehyde (1.0 mol), N,N-

dimethylformamide (DMF) as the solvent, and anhydrous potassium carbonate (1.2 mol).[10]

Heat the mixture to 90-100°C and stir for 1 hour to facilitate the formation of the potassium

phenoxide intermediate.[10]
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Condensation: While maintaining the temperature at 90-100°C, add bromobenzene (1.05

mol) dropwise to the reaction mixture.[10]

Continue stirring the mixture at this temperature for 2-4 hours to allow the substitution

reaction to proceed to completion. Monitor the reaction progress using thin-layer

chromatography (TLC) or gas chromatography (GC).[10]

Work-up and Purification: After the reaction is complete, cool the mixture to room

temperature and filter to remove inorganic salts.[10] The filtrate is then subjected to fractional

distillation under reduced pressure. Collect the fraction boiling at 170-190°C to obtain pure 3-
Phenoxybenzaldehyde.[10]
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Synthesis of 3-Phenoxybenzaldehyde
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Caption: Synthesis Workflow via Ullmann Condensation.

Purification via Bisulfite Adduct Formation
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A highly effective method for purifying crude 3-Phenoxybenzaldehyde involves the reversible

formation of a solid bisulfite adduct.[11]

Methodology:

Adduct Formation: Dissolve the crude 3-Phenoxybenzaldehyde in a suitable solvent like

chlorobenzene.[11] Prepare an aqueous solution of sodium bisulfite (e.g., 20% w/w).[11]

Add a phase-transfer catalyst, such as benzyltriethylammonium chloride, to the bisulfite

solution.[11]

Slowly add the crude aldehyde solution to the stirred bisulfite solution at room temperature

over a period of 2 hours.[11]

The 3-Phenoxybenzaldehyde bisulfite adduct will precipitate as a crystalline solid.

Isolation: Collect the solid adduct by filtration and wash it with an organic solvent (e.g.,

toluene) to remove non-aldehydic impurities.[11]

Decomposition: Decompose the adduct to regenerate the pure aldehyde. This can be

achieved by treating the solid adduct with either a base (e.g., sodium carbonate solution) or

an acid (e.g., dilute HCl), or by heating the adduct in a suitable solvent system.[11]

Extraction: Extract the liberated pure 3-Phenoxybenzaldehyde with an organic solvent

(e.g., toluene). Wash the organic layer with water, dry it over an anhydrous salt (e.g.,

MgSO₄), and remove the solvent by distillation to yield the purified product.[11]
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Purification via Bisulfite Adduct
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Caption: Purification Workflow for 3-Phenoxybenzaldehyde.

Role in Synthesis
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3-Phenoxybenzaldehyde is a cornerstone intermediate in the industrial synthesis of several

Type II pyrethroid insecticides. These include widely used products like deltamethrin,

cypermethrin, and fenvalerate.[1] The general pathway involves the reaction of 3-
Phenoxybenzaldehyde with a cyanide source to form a cyanohydrin, which is then esterified

with a suitable acid chloride (e.g., DV-acid chloride) to yield the final pyrethroid.

Role as an Intermediate in Pyrethroid Synthesis

3-Phenoxybenzaldehyde
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Caption: General Pathway for Pyrethroid Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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